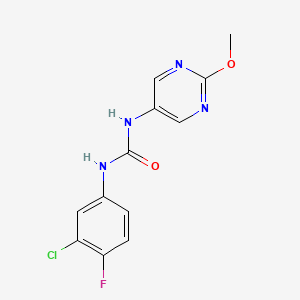

1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN4O2/c1-20-12-15-5-8(6-16-12)18-11(19)17-7-2-3-10(14)9(13)4-7/h2-6H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUZLYIOWQLACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxypyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with altered functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Polar Substituents :

- The target’s 3-chloro-4-fluoro substitution increases lipophilicity compared to the 2-methoxy group in BJ52045 (), which may favor BBB penetration but reduce aqueous solubility .

- Patent compounds with hydroxymethyl groups (e.g., 5-chloro-2-hydroxymethylphenyl) prioritize solubility, likely for oral bioavailability .

Molecular Weight Trends :

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of urea derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₀ClFN₄O₂

- Molecular Weight : 296.68 g/mol

- CAS Number : 1396857-90-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as a biochemical probe to study enzyme interactions and modulate their activity through binding interactions. Understanding these interactions requires detailed biochemical studies, including enzyme kinetics and binding affinity assays.

Biological Activity and Therapeutic Potential

This compound has shown promise in various biological assays:

- Anticancer Activity : Preliminary studies suggest that urea derivatives can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds similar to this urea derivative have been investigated for their ability to inhibit mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation and survival .

- Enzyme Inhibition : The compound has potential applications as an inhibitor for specific enzymes involved in disease processes. For example, studies on related compounds indicate that they can inhibit key enzymes in metabolic pathways, which could be leveraged for therapeutic interventions .

- Biochemical Probes : As a biochemical probe, this compound can be utilized to study enzyme interactions and cellular signaling pathways, providing insights into disease mechanisms and potential therapeutic targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar urea derivatives is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-4-yl)urea | Different substitution pattern on pyrimidine | Moderate enzyme inhibition |

| 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-6-yl)urea | Altered position of methoxy group | Lower anticancer activity |

| 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-3-yl)urea | Unique substitution pattern | Enhanced biological activity |

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of urea derivatives similar to this compound:

- Study on MAPK Inhibition : A series of pyrazole urea-based inhibitors were developed targeting p38 MAP kinase, demonstrating significant inhibition in cellular assays. The findings suggest that similar structural motifs may enhance the biological activity of urea derivatives against cancer cells .

- In Vitro Evaluation : In vitro studies have shown that related compounds can effectively inhibit bacterial growth, indicating potential applications in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, and how can reaction conditions be optimized?

- Methodology : Utilize stepwise coupling of substituted aryl isocyanates with pyrimidine amines under inert atmospheres (e.g., nitrogen). Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance urea bond formation. Monitor intermediates via TLC or HPLC .

- Key Considerations : Control moisture to prevent hydrolysis of isocyanate intermediates. Use catalytic bases (e.g., triethylamine) to accelerate nucleophilic substitution .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and urea linkage.

- HRMS for molecular weight verification.

- HPLC (reverse-phase C18 column) with UV detection to assess purity (>95%) .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze:

- Frontier molecular orbitals (HOMO/LUMO) for charge transfer behavior.

- Electrostatic potential maps for nucleophilic/electrophilic sites .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational and experimental structural parameters?

- Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use X-ray diffraction (SHELX programs for refinement) to determine bond lengths, angles, and torsion angles. Compare with DFT-optimized geometries to identify steric or electronic distortions .

- Challenges : Address twinning or disorder in crystals by refining occupancy ratios or using twin-law corrections in SHELXL .

Q. What strategies are effective for studying structure-activity relationships (SAR) in urea derivatives?

- Methodology : Synthesize analogs with:

- Varying halogen substituents (e.g., Cl vs. F) on the phenyl ring.

- Modified pyrimidine substituents (e.g., methoxy vs. methylthio).

Q. How can researchers address contradictions in reported biological activities of structurally similar urea compounds?

- Approach : Conduct meta-analysis of published data, focusing on:

- Assay conditions (e.g., cell lines, concentrations).

- Substituent effects (e.g., meta- vs. para-fluorine positioning).

Q. What advanced spectroscopic techniques can elucidate dynamic interactions in solution (e.g., tautomerism or aggregation)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.